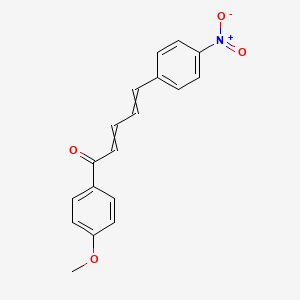![molecular formula C20H23N5 B14627749 N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine CAS No. 54507-47-0](/img/structure/B14627749.png)
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a phenyl group, a diazenyl group, and an amine group
Preparation Methods
The synthesis of N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate . This intermediate is then subjected to diazotization using nitrous acid to introduce the diazenyl group . The final step involves the alkylation of the pyrazolone derivative with diethylamine under basic conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitrous acid for diazotization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity . The amine group can form hydrogen bonds with biological molecules, affecting their function and stability . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound shares the pyrazolone core structure but lacks the diazenyl and diethylamine groups.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound is similar but does not have the diazenyl group.
N,N-Diethyl-2-[(4-phenylazo)phenyl]amine: This compound has a similar diazenyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54507-47-0 |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-1-phenyl-3-phenyldiazenylpyrazol-4-amine |
InChI |
InChI=1S/C20H23N5/c1-4-24(5-2)19-16(3)25(18-14-10-7-11-15-18)23-20(19)22-21-17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
InChI Key |
FKFSYNQAKFPYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N(N=C1N=NC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


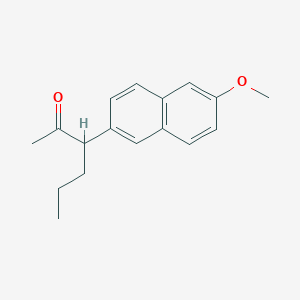
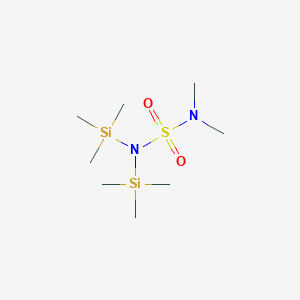
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)
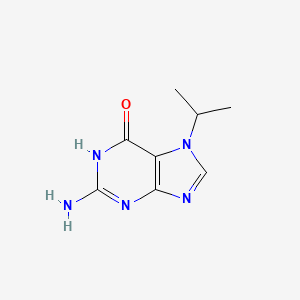

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
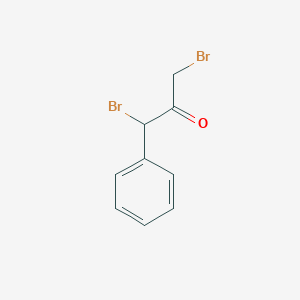
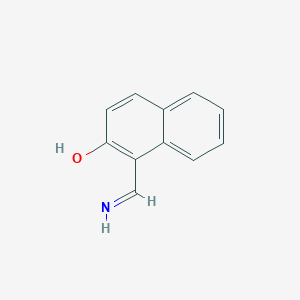
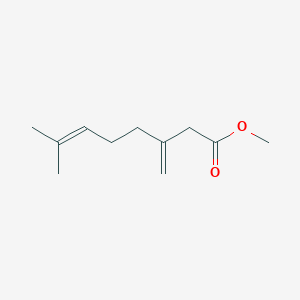

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
